An In-depth Technical Guide to Dimethyl-(4-piperazin-2-yl-phenyl)-amine
An In-depth Technical Guide to Dimethyl-(4-piperazin-2-yl-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Structural Elucidation
The nomenclature "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" suggests a core structure of a phenyl group substituted with a piperazine ring and a dimethylamine moiety. The most logical interpretation of this name is N,N-Dimethyl-4-(piperazin-2-yl)aniline. This structure consists of an aniline core with two methyl groups on the nitrogen atom, and a piperazine ring attached at the para-position (position 4) of the phenyl ring, with the attachment point being the carbon at the 2-position of the piperazine ring.
The piperazine motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for pharmacophoric groups.[2] Numerous FDA-approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases, incorporate the piperazine ring.[3] The introduction of a dimethylamino group can further modulate the molecule's basicity, polarity, and potential for hydrogen bonding, which can significantly influence its biological activity.
Physicochemical Properties
The precise physicochemical properties of N,N-Dimethyl-4-(piperazin-2-yl)aniline have not been experimentally determined and reported in publicly accessible literature. However, we can extrapolate expected properties based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₉N₃ | Based on the chemical structure. |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an oil or low-melting solid | Similar substituted anilines and piperazines often exhibit these forms. |
| Solubility | Expected to have some solubility in water, especially at acidic pH, and good solubility in organic solvents like methanol, ethanol, and DMSO. | The presence of three nitrogen atoms, capable of protonation, suggests aqueous solubility. The aromatic ring and alkyl groups contribute to organosolubility. |
| pKa | Estimated to have two pKa values, one for the piperazine nitrogens (around 8-9) and one for the dimethylamino group (around 4-5). | Based on typical pKa values for piperazine and N,N-dimethylaniline. |
Synthesis and Purification
A plausible synthetic route for N,N-Dimethyl-4-(piperazin-2-yl)aniline can be conceptualized starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging established organic chemistry transformations.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(piperazin-2-yl)aniline.
Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine-2-carboxylic acid (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine and nitrophenyl moieties.
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Methodology:
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To a solution of piperazine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
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Add 1-bromo-4-nitrobenzene and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP).
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Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
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Step 2: Synthesis of 1-(4-Aminophenyl)piperazine-2-carboxylic acid (Intermediate 2)
The nitro group is reduced to an amine in this step.
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Methodology:
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Dissolve Intermediate 1 in a solvent such as methanol or ethanol.
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Add a catalyst, typically 10% palladium on carbon (Pd/C).
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Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
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Step 3: Synthesis of 1-(4-(Dimethylamino)phenyl)piperazine-2-carboxylic acid (Intermediate 3)
The primary amine is converted to a dimethylamine via reductive amination.
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Methodology:
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Dissolve Intermediate 2 in a solvent like dichloromethane or acetonitrile.
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Add an excess of aqueous formaldehyde.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
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Stir the reaction at room temperature for several hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent and purify by column chromatography.
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Step 4: Synthesis of N,N-Dimethyl-4-(piperazin-2-yl)aniline (Target Molecule)
The final step is the removal of the carboxylic acid group.
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Methodology:
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Heat Intermediate 3 in a high-boiling point solvent such as diphenyl ether or in the presence of an acid catalyst to facilitate decarboxylation.
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Monitor the evolution of carbon dioxide to gauge the reaction's progress.
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After completion, cool the reaction mixture and purify the final product by distillation or column chromatography.
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Potential Applications in Drug Discovery and Research
While the specific biological activity of N,N-Dimethyl-4-(piperazin-2-yl)aniline is not documented, its structural motifs are present in numerous biologically active compounds. This suggests that it could be a valuable building block or a candidate for screening in various therapeutic areas.
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Central Nervous System (CNS) Agents: Phenylpiperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors. Compounds with similar structures have shown potential as antipsychotic, antidepressant, and anxiolytic agents.
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Anticancer Agents: The piperazine ring is a key component in several kinase inhibitors used in cancer therapy.[4] The subject molecule could serve as a scaffold for the development of new anticancer drugs.
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Antimicrobial Agents: Certain piperazine derivatives have demonstrated antibacterial and antifungal properties.[3]
Logical Relationship of Structural Moieties and Potential Biological Activity
Caption: Interplay of structural components and their potential biological implications.
Safety, Handling, and Storage
Given the lack of specific toxicological data for N,N-Dimethyl-4-(piperazin-2-yl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for related compounds, such as N,N'-dimethylpiperazine and N,N-dimethylaniline, should be followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2]
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Toxicity: N,N-dimethylaniline is known to be toxic upon ingestion, inhalation, and skin absorption, affecting the central nervous system and blood.[5] Similar hazards should be anticipated for the title compound.
Analytical Methods
The characterization and purity assessment of N,N-Dimethyl-4-(piperazin-2-yl)aniline can be achieved using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis. UV detection would be effective due to the presence of the aromatic ring.
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Mass Spectrometry (MS): LC-MS would be invaluable for confirming the molecular weight of the compound and for identifying any impurities or byproducts from the synthesis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating and confirming the chemical structure of the synthesized molecule.
Conclusion
N,N-Dimethyl-4-(piperazin-2-yl)aniline represents a chemical entity with significant potential in the field of drug discovery, owing to its constituent piperazine and N,N-dimethylaniline moieties. While detailed experimental data for this specific compound is scarce, this technical guide provides a solid foundation for researchers by outlining a plausible synthetic strategy, predicting its key properties, and discussing its potential applications and necessary safety precautions. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their therapeutic potential.
References
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Avapritinib (4) is a potent inhibitor of mutant forms of the protein tyrosine kinase KIT and of platelet-derived growth factor receptor alpha (PDGFRA). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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ChemSrc. (2022, September 14). 1,4-bis-(2,4-dimethyl-phenyl)-piperazine | CAS#:3367-57-5. Retrieved from [Link]
-
Molbase. (n.d.). 4-piperazin-2-ylaniline|779299-98-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylphenylpiperazinium. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem. Retrieved from [Link]
-
Rafiq, A., Aslam, S., Mohsin, N. ul A., & Ahmad, M. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 1-19. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
